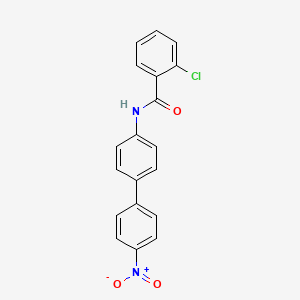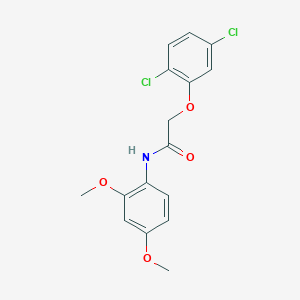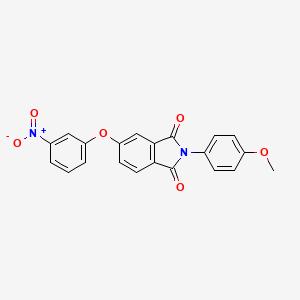
2-chloro-N-(4'-nitrobiphenyl-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide typically involves a Suzuki coupling reaction. This reaction uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, the reaction is carried out in the presence of an alkaline reagent and a nickel or copper iodide catalyst. The reaction mixture is heated to 130°C for 17 hours, followed by cooling, filtration, and extraction to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can participate in acylation and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted biphenyl derivatives: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for various applications. Its structural features also allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C19H13ClN2O3 |
|---|---|
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) |
InChI-Schlüssel |
HTDRUSQXBOWKIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-[2,2,6,8-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11688079.png)
![(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688086.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688090.png)
![2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11688095.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11688096.png)

![4-Nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B11688106.png)

![3-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11688110.png)


![N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688136.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11688141.png)
